1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-(Bicyclo[222]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a bicyclo[222]octane structure, a pyrazole ring, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:
Formation of the Bicyclo[2.2.2]octane Derivative: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the Dioxaborolane Group: This step often involves borylation reactions using boronic acids or esters under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[2.2.2]octane or pyrazole rings.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce ketones or alcohols.
Scientific Research Applications
1-(Bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or probes.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in materials science for the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane structure may provide rigidity, while the pyrazole and dioxaborolane groups could participate in binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of the dioxaborolane group.
1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the dioxaborolane group in 1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it unique, as this group can participate in boron-mediated reactions, which are valuable in organic synthesis.
Properties
Molecular Formula |
C18H29BN2O2 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(1-bicyclo[2.2.2]octanylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C18H29BN2O2/c1-16(2)17(3,4)23-19(22-16)15-11-20-21(12-15)13-18-8-5-14(6-9-18)7-10-18/h11-12,14H,5-10,13H2,1-4H3 |
InChI Key |
HEORRPAGENXWBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC34CCC(CC3)CC4 |
Origin of Product |
United States |
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